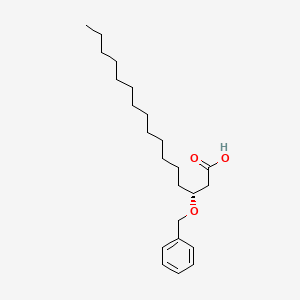![molecular formula C24H26N4O5S B12576740 Benzamide, 2-[[4-(dimethylamino)benzoyl]amino]-N-(4-methoxyphenyl)-5-[(methylsulfonyl)amino]-](/img/structure/B12576740.png)
Benzamide, 2-[[4-(dimethylamino)benzoyl]amino]-N-(4-methoxyphenyl)-5-[(methylsulfonyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 2-[[4-(dimethylamino)benzoyl]amino]-N-(4-methoxyphenyl)-5-[(methylsulfonyl)amino]- is a complex organic compound with the molecular formula C24H26N4O5S. This compound is known for its unique structure, which includes a benzamide core substituted with various functional groups such as dimethylamino, methoxy, and methylsulfonyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzamide, 2-[[4-(dimethylamino)benzoyl]amino]-N-(4-methoxyphenyl)-5-[(methylsulfonyl)amino]- typically involves the direct condensation of benzoic acids and amines. This reaction is often carried out under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of ultrasonic irradiation and recoverable catalysts ensures that the process is both cost-effective and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, 2-[[4-(dimethylamino)benzoyl]amino]-N-(4-methoxyphenyl)-5-[(methylsulfonyl)amino]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may yield simpler amines or alcohols .
Applications De Recherche Scientifique
Benzamide, 2-[[4-(dimethylamino)benzoyl]amino]-N-(4-methoxyphenyl)-5-[(methylsulfonyl)amino]- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the production of pharmaceuticals, plastics, and other industrial materials.
Mécanisme D'action
The mechanism of action of benzamide, 2-[[4-(dimethylamino)benzoyl]amino]-N-(4-methoxyphenyl)-5-[(methylsulfonyl)amino]- involves its interaction with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- Ethenzamide
- Salicylamide
- Procainamide
- Moclobemide
- Metoclopramide
Uniqueness
What sets benzamide, 2-[[4-(dimethylamino)benzoyl]amino]-N-(4-methoxyphenyl)-5-[(methylsulfonyl)amino]- apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C24H26N4O5S |
|---|---|
Poids moléculaire |
482.6 g/mol |
Nom IUPAC |
2-[[4-(dimethylamino)benzoyl]amino]-5-(methanesulfonamido)-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C24H26N4O5S/c1-28(2)19-10-5-16(6-11-19)23(29)26-22-14-9-18(27-34(4,31)32)15-21(22)24(30)25-17-7-12-20(33-3)13-8-17/h5-15,27H,1-4H3,(H,25,30)(H,26,29) |
Clé InChI |
XUWWHXCURAQQJE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)NS(=O)(=O)C)C(=O)NC3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phosphonic acid](/img/structure/B12576680.png)
![8-Oxa-3-azabicyclo[3.2.1]octane-3-acetonitrile](/img/structure/B12576686.png)
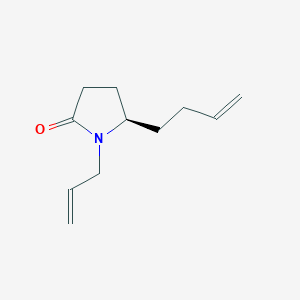

![(2S)-2-[(4-Methoxyphenyl)methyl]piperazine](/img/structure/B12576708.png)
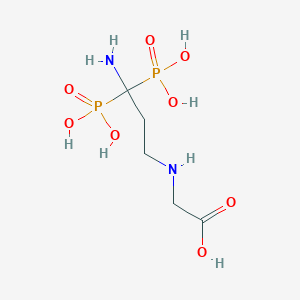
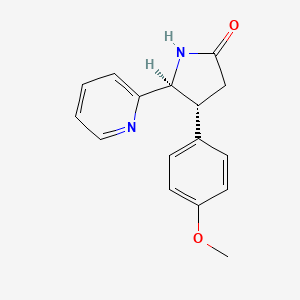
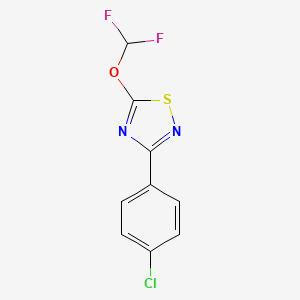

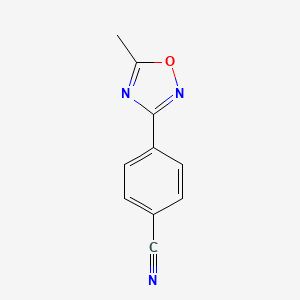
![Acetamide,N-(furan-2-ylmethyl)-2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-D]pyrimidin-2-YL)thio]-](/img/structure/B12576737.png)

